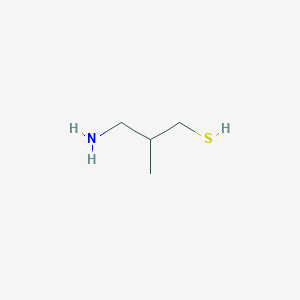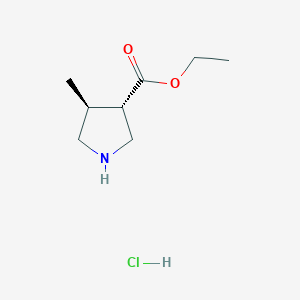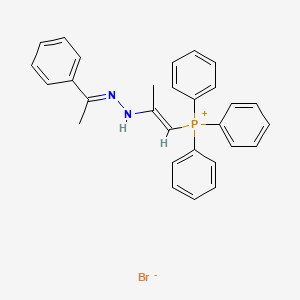
9,10-Anthracenedione, 1-ethyl-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C₁₆H₁₂O₃. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis . This compound is characterized by its anthracene backbone with hydroxyl and ethyl substituents, making it a unique derivative of anthraquinone.
準備方法
The synthesis of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Material: The synthesis begins with 1-hydroxy-4-iodoanthraquinone.
Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of 1-hydroxy-4-iodoanthraquinone with ethynyl compounds in the presence of a palladium catalyst and copper co-catalyst.
Hydrogenation: The resulting product undergoes hydrogenation to yield 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and halogenating agents like bromine .
科学的研究の応用
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE and its derivatives often involves interaction with DNA. For instance, some derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells .
類似化合物との比較
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE can be compared with other anthraquinone derivatives:
1-Hydroxyanthraquinone: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
1-Amino-4-hydroxyanthraquinone: Contains an amino group, which can enhance its reactivity and potential for forming hydrogen bonds.
1,4-Dihydroxyanthraquinone: Has two hydroxyl groups, increasing its solubility in water and altering its chemical reactivity.
These comparisons highlight the unique properties of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE, such as its specific hydrophobicity and reactivity, which can be advantageous in certain applications.
特性
CAS番号 |
61781-88-2 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
1-ethyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-2-9-7-8-12(17)14-13(9)15(18)10-5-3-4-6-11(10)16(14)19/h3-8,17H,2H2,1H3 |
InChIキー |
XKSHKPUEUSDTSV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


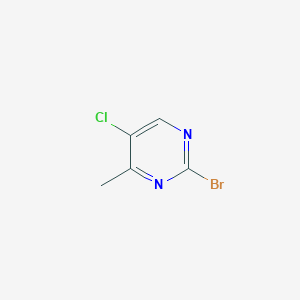
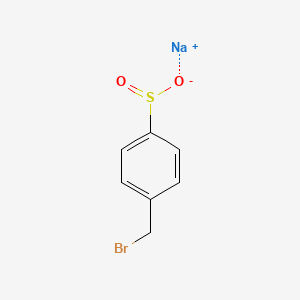
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
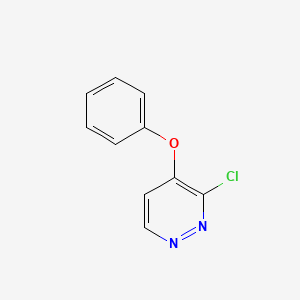
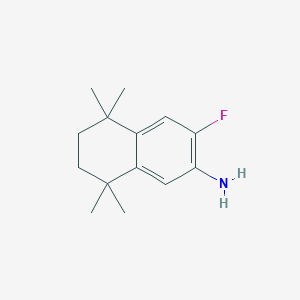
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
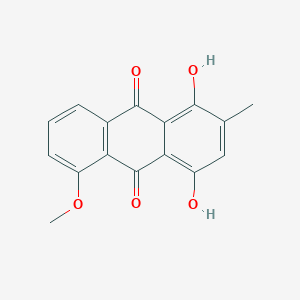
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
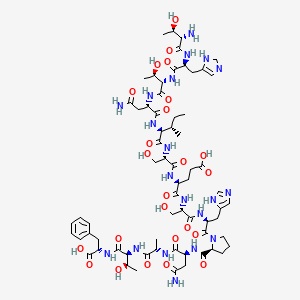
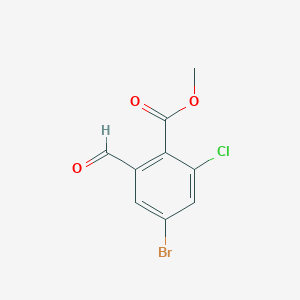
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
